2-Tert-butyl 3-methyl 4-oxo-2-azabicyclo[3.1.1]heptane-2,3-dicarboxylate
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Overview
Description
2-Tert-butyl 3-methyl 4-oxo-2-azabicyclo[3.1.1]heptane-2,3-dicarboxylate is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a tert-butyl group, a methyl group, and two carboxylate groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl 3-methyl 4-oxo-2-azabicyclo[3.1.1]heptane-2,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the bicyclic core through a series of cyclization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl 3-methyl 4-oxo-2-azabicyclo[3.1.1]heptane-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .
Scientific Research Applications
2-Tert-butyl 3-methyl 4-oxo-2-azabicyclo[3.1.1]heptane-2,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-butyl 3-methyl 4-oxo-2-azabicyclo[3.1.1]heptane-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-2-azabicyclo[2.2.1]heptan-2-carboxylic acid tert-butyl ester: This compound shares a similar bicyclic structure but differs in the position and type of functional groups.
8-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring size and functional groups, often used in the synthesis of tropane alkaloids.
Uniqueness
2-Tert-butyl 3-methyl 4-oxo-2-azabicyclo[31Its tert-butyl and methyl groups provide steric hindrance, influencing its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C13H19NO5 |
---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
2-O-tert-butyl 3-O-methyl 4-oxo-2-azabicyclo[3.1.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14-8-5-7(6-8)10(15)9(14)11(16)18-4/h7-9H,5-6H2,1-4H3 |
InChI Key |
FXISVGYIEFKHLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(C2)C(=O)C1C(=O)OC |
Origin of Product |
United States |
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